molecular formula C8H13NO B13095346 2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol

2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol

Cat. No.: B13095346
M. Wt: 139.19 g/mol
InChI Key: LOFOAZZIIZQWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(1H-pyrrol-1-yl)propan-2-ol (CAS 856101-31-0) is a nitrogen-containing heterocyclic compound with the molecular formula C8H13NO and a molecular weight of 139.19 . This structure features a pyrrole ring, a five-membered aromatic heterocycle that is a fundamental scaffold in many biologically active and functional materials . As a result, it serves as a valuable building block in organic synthesis and materials science research. One prominent area of application is in the study of fragrance and volatile aroma compounds. Pyrrole derivatives, such as 1-(1H-pyrrol-2-yl)ethanone, have been identified as key metabolites strongly correlated with the production of 2-acetyl-1-pyrroline (2AP), the primary aromatic compound in fragrant rice . This makes this compound a compound of interest in metabolomics and transcriptomics research aimed at understanding biosynthetic pathways in plants. Furthermore, N-alkyl pyrrole derivatives are extensively utilized in developing advanced materials, including conducting polymers, chelating ligands, and chemical sensors . The functional groups in this molecule provide potential coordination sites for metal ions, making it a useful precursor for synthesizing Schiff base ligands and other complexes for catalytic and electro-catalytic applications . This product is intended for research and development purposes only and is not classified as a drug, food, or cosmetic. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-methyl-1-pyrrol-1-ylpropan-2-ol

InChI

InChI=1S/C8H13NO/c1-8(2,10)7-9-5-3-4-6-9/h3-6,10H,7H2,1-2H3

InChI Key

LOFOAZZIIZQWKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of pyrrole with 2-methylpropan-2-ol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The pyrrole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Pyrrole vs. Other Heterocycles/Aryl Groups

1-(1H-Pyrrol-1-yl)propan-2-ol
  • Formula: C₇H₁₁NO
  • Molecular Weight : 125.17 g/mol
  • Key Differences: Lacks the geminal methyl group, reducing steric hindrance. This compound’s structure is analogous but less sterically hindered .
2-Methyl-1-(phenylthio)propan-2-ol
  • Formula : C₁₀H₁₄OS
  • Molecular Weight : 182.28 g/mol
  • Key Differences : Replaces pyrrole with a phenylthio group.
  • Data :
    • 1H NMR : Aromatic protons (δ 7.30–7.40 ppm) and methyl groups (δ 1.40 ppm).
    • 13C NMR : Thioether carbon at δ 45.2 ppm, aromatic carbons at δ 126–130 ppm.
    • GC-MS : Base peak at m/z 182 (M⁺) .
2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid
  • Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 154.17 g/mol
  • Key Differences : Pyrazole substituent and carboxylic acid group. Enhanced acidity (pKa ~4–5) compared to the tertiary alcohol. Used in pharmaceutical intermediates .

Positional Isomerism and Backbone Modifications

3-(1H-Pyrrol-2-yl)propan-1-ol
  • Formula: C₇H₁₁NO
  • Molecular Weight : 125.17 g/mol
  • Key Differences : Pyrrole attached to the terminal carbon of propan-1-ol. Altered hydrogen-bonding capacity due to primary alcohol vs. tertiary alcohol .
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol
  • Formula : C₁₇H₂₈N₂O₃
  • Molecular Weight : 308.42 g/mol
  • Key Differences: Phenoxy and isopropylamino substituents. Pharmacologically active as a β-adrenoceptor ligand (hypotensive and antiarrhythmic properties) .

Spectral and Physicochemical Comparisons

Compound Molecular Formula MW (g/mol) Key Spectral Features Bioactivity/Applications
Target Compound C₈H₁₃NO 139.20 Predicted 1H NMR: δ 1.40 (s, 6H, CH₃), δ 4.20 (s, 2H, CH₂), pyrrole protons δ 6.20–6.80 ppm Limited data; potential intermediate
1-(1H-Pyrrol-1-yl)propan-2-ol C₇H₁₁NO 125.17 GC-MS: m/z 125 (M⁺) Intermediate in organic synthesis
2-Methyl-1-(phenylthio)propan-2-ol C₁₀H₁₄OS 182.28 1H NMR: δ 1.40 (s, 6H), δ 7.30–7.40 (m, 5H) Antioxidant or drug precursor
3-(1H-Pyrrol-2-yl)propan-1-ol C₇H₁₁NO 125.17 1H NMR: δ 1.70 (m, 2H), δ 3.60 (t, 2H) Used in coordination chemistry

Research Implications and Limitations

  • Synthetic Utility : The geminal dimethyl group in 2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol likely enhances stability against oxidation compared to primary alcohols (e.g., 3-(1H-pyrrol-2-yl)propan-1-ol) .
  • Pharmacological Gaps: While indole- and phenoxy-containing analogs exhibit antiarrhythmic and receptor-binding activity , the target compound’s bioactivity remains unexplored.
  • Analytical Challenges : Direct NMR/MS data for the target compound are absent in the evidence; predictions are based on structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.